4-{[(Thiophen-3-yl)methyl]amino}benzoic acid
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Overview
Description
4-{[(Thiophen-3-yl)methyl]amino}benzoic acid is a chemical compound with the molecular formula C12H11NO2S. It has a molecular weight of 233.29 . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid, is a topic of interest in medicinal chemistry . Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . The synthesis of these compounds often involves heterocyclization of readily available S-containing alkyne substrates .Molecular Structure Analysis
The molecular structure of 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C12H11NO2S/c14-12(15)10-1-3-11(4-2-10)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2,(H,14,15) .Physical And Chemical Properties Analysis
4-{[(Thiophen-3-yl)methyl]amino}benzoic acid is a powder that is stored at room temperature . Its InChI code is 1S/C12H11NO2S/c14-12(15)10-1-3-11(4-2-10)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2,(H,14,15) .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs are fascinating to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Agents
Thiophene derivatives also show antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.
Anti-Cancer Agents
Thiophene derivatives have been reported to possess anti-cancer properties . This opens up possibilities for the development of new cancer therapies.
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of electronics and display technology.
Safety and Hazards
The safety information for 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
The presence of the thiophen-3-ylmethylamino group and the benzoic acid moiety could suggest potential interactions with biological targets through hydrogen bonding, ionic interactions, or hydrophobic effects .
Biochemical Pathways
Given the compound’s structure, it may interact with various enzymes or receptors, potentially influencing multiple biochemical pathways .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-{[(Thiophen-3-yl)methyl]amino}benzoic acid. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with biological targets .
properties
IUPAC Name |
4-(thiophen-3-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)10-1-3-11(4-2-10)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLLTVXMSODQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Thiophen-3-yl)methyl]amino}benzoic acid |
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